エキサメタジン

概要

説明

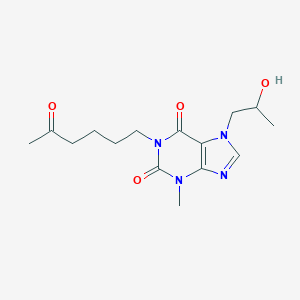

エキサメタジムは、ヘキサメチルプロピレンアミンオキシムとしても知られており、核医学で主に使用される放射性医薬品である。これは一般的にテクネチウム-99mと関連付けられ、テクネチウム-99mエキサメタジムを形成し、これは診断画像に使用される。 この化合物は、脳卒中や他の脳血管疾患における脳血流の局所的変化を検出するのに特に有効である .

科学的研究の応用

テクネチウム-99mエキサメタジムは、特に核医学の分野で、幅広い科学研究における応用がある。 これは、脳血流と脳機能を画像化するのに広く使用されており、脳卒中、認知症、てんかん、その他の神経学的状態の診断に役立つ . さらに、腹腔内感染症と炎症性腸疾患を局在化するために白血球の標識に使用される .

作用機序

テクネチウム-99mエキサメタジムは、放射性同位体テクネチウム-99mのキレート剤として作用し、カチオン性錯体を形成する。 この錯体は血液脳関門を通過することができ、脳血流の詳細な画像化が可能になる . 脳における取り込みは、注射後1分以内に注射量の3.5〜7.0%に達する .

類似化合物の比較

類似化合物: エキサメタジムに類似した化合物には、テクネチウム-99mセスタミビやテクネチウム-99mテトロフォスミンなどの他のテクネチウム-99m放射性医薬品が含まれる . これらの化合物は、核医学における診断剤としても機能する。

独自性: エキサメタジムは、血液脳関門を通過して脳血流の詳細な画像化を提供する能力によってユニークである。 この特性は、神経学的状態の診断に特に役立つ .

生化学分析

Biochemical Properties

Exametazime interacts with the radioisotope technetium-99m, forming a cationic complex This interaction is crucial for its function as a diagnostic radiopharmaceutical agent

Cellular Effects

Exametazime is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Exametazime involves its role as a chelating agent for the radioisotope technetium-99m . It forms a cationic complex that is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes

Temporal Effects in Laboratory Settings

One study suggests that the labeling of leucocytes with technetium-99m Exametazime can cause upregulation of granulocyte CD11b .

Metabolic Pathways

As a chelating agent for the radioisotope technetium-99m, it is likely involved in specific metabolic pathways related to this function .

Transport and Distribution

Given its use in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Given its role in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely localized to specific compartments or organelles within the cell .

準備方法

合成経路と反応条件: テクネチウム-99mエキサメタジムの調製には、テクネチウム-99mとヘキサメチルプロピレンアミンオキシムの反応が関与する。 このプロセスでは、少量のスズイオンが存在するため、容量と活性の両方を注意深く制御する必要がある . 再構成手順は通常、遮蔽されたバイアルに最大30 mCiの活性を5.0 mlの容積で無菌的に添加することを含む .

工業生産方法: 工業生産では、テクネチウム-99mはジェネレーターの形態で供給される。このジェネレーターは、高度に精製されたモリブデン-99酸化物の溶液が吸収された、密に充填されたアルミナ粉末で満たされたガラスカラムで構成される。 モリブデン-99はテクネチウム-99mに崩壊し、これは次にテクネチウム-99mエキサメタジムの調製に使用される .

化学反応の分析

反応の種類: エキサメタジムは、テクネチウム-99mとのキレート化を含む様々な化学反応を起こし、カチオン性錯体を形成する . この錯体は、その診断用途に不可欠である。

一般的な試薬と条件: テクネチウム-99mエキサメタジムの調製には、還元剤としてスズイオン(Sn2+)が必要である。 反応条件は、化合物の適切な立体異性体形態を維持するために注意深く制御する必要がある .

生成される主要な生成物: テクネチウム-99mとヘキサメチルプロピレンアミンオキシムの反応から生成される主要な生成物は、テクネチウム-99mエキサメタジムである。 この放射性医薬品は、診断画像に使用される .

類似化合物との比較

Similar Compounds: Similar compounds to exametazime include other technetium-99m radiopharmaceuticals, such as technetium-99m sestamibi and technetium-99m tetrofosmin . These compounds also serve as diagnostic agents in nuclear medicine.

Uniqueness: Exametazime is unique due to its ability to cross the blood-brain barrier and provide detailed imaging of cerebral blood flow. This property makes it particularly valuable for diagnosing neurological conditions .

特性

IUPAC Name |

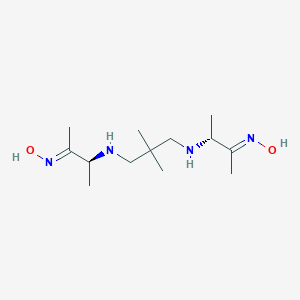

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZYADGDZPRTK-UDUYQYQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057614 | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-48-7 | |

| Record name | HMPAO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exametazime [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exametazime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMETAZIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does exametazime enter cells?

A1: Exametazime, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].

Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?

A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].

Q3: How is 99mTc-exametazime used to image infection and inflammation?

A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].

Q4: What is the molecular formula and weight of exametazime?

A4: The molecular formula of exametazime is C10H21N3OS2, and its molecular weight is 263.44 g/mol.

Q5: Are there specific spectroscopic techniques used to characterize exametazime?

A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].

Q6: How stable is reconstituted exametazime?

A6: Reconstituted exametazime is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].

Q7: What factors can affect the stability of 99mTc-exametazime?

A7: Several factors, including the concentration of exametazime, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].

Q8: Are there strategies to improve the stability of exametazime preparations?

A8: Yes, several approaches have been investigated to enhance the stability of exametazime. These include:

- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated exametazime kits [, ].

- Storage at low temperatures: Storing unlabeled exametazime aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].

- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].

Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?

A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].

Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?

A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].

Q11: How is 99mTc-exametazime eliminated from the body?

A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].

Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?

A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].

Q13: Are there any animal models used to study 99mTc-exametazime?

A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].

Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?

A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].

Q15: What analytical methods are used for quality control of 99mTc-exametazime?

A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].

Q16: What imaging modalities are used with 99mTc-exametazime?

A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].

Q17: When was exametazime approved for clinical use?

A17: Exametazime was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].

Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?

A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.

Q19: How does 99mTc-exametazime research contribute to understanding brain function?

A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)

![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)